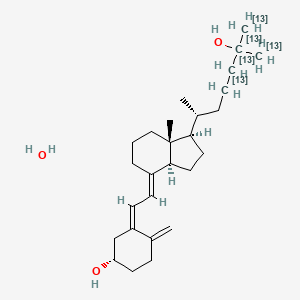
Calcifediol-13C5 (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcifediol is a prohormone of the vitamin D endocrine system and is hydroxylated in the liver to produce the active form, calcitriol . This compound is used in scientific research to study the metabolism and function of vitamin D.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcifediol-13C5 (monohydrate) is synthesized by incorporating stable heavy isotopes of carbon into the calcifediol molecule. The synthesis involves the hydroxylation of vitamin D3 (cholecalciferol) in the liver to produce calcifediol, which is then labeled with carbon-13 isotopes .
Industrial Production Methods: The industrial production of calcifediol-13C5 (monohydrate) involves the use of advanced chemical synthesis techniques to incorporate the carbon-13 isotopes into the calcifediol molecule. This process requires precise control of reaction conditions to ensure the correct incorporation of the isotopes .
Análisis De Reacciones Químicas
Types of Reactions: Calcifediol-13C5 (monohydrate) undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. These reactions are essential for the conversion of calcifediol to its active form, calcitriol .
Common Reagents and Conditions: Common reagents used in the reactions involving calcifediol-13C5 (monohydrate) include hydroxylating agents, oxidizing agents, and reducing agents. The reactions typically occur under controlled conditions to ensure the desired transformation of the compound .
Major Products: The major product formed from the reactions involving calcifediol-13C5 (monohydrate) is calcitriol, the active form of vitamin D. This transformation is crucial for the biological activity of the compound .
Aplicaciones Científicas De Investigación
Calcifediol-13C5 (monohydrate) is widely used in scientific research to study the metabolism and function of vitamin D. It is used in various fields, including chemistry, biology, medicine, and industry .
Chemistry: In chemistry, calcifediol-13C5 (monohydrate) is used as a tracer to study the metabolic pathways of vitamin D. The incorporation of carbon-13 isotopes allows researchers to track the movement and transformation of the compound in biological systems .
Biology: In biology, calcifediol-13C5 (monohydrate) is used to study the role of vitamin D in cellular processes. It helps researchers understand how vitamin D influences gene expression and cellular function .
Medicine: In medicine, calcifediol-13C5 (monohydrate) is used to study the effects of vitamin D on human health. It is used in clinical trials to evaluate the efficacy of vitamin D supplements and treatments for various conditions .
Industry: In industry, calcifediol-13C5 (monohydrate) is used in the development of new vitamin D supplements and pharmaceuticals. It helps manufacturers ensure the quality and efficacy of their products .
Mecanismo De Acción
Calcifediol-13C5 (monohydrate) exerts its effects by binding to the vitamin D receptor (VDR) and regulating gene expression. The compound is hydroxylated in the liver to produce calcitriol, which then binds to the VDR and modulates the transcription of target genes . This process is essential for maintaining calcium and phosphate homeostasis in the body .
Comparación Con Compuestos Similares
Calcifediol-13C5 (monohydrate) is similar to other forms of calcifediol, such as calcifediol monohydrate and 3-epi-calcifediol . the incorporation of carbon-13 isotopes makes calcifediol-13C5 (monohydrate) unique, as it allows for the tracking and study of the compound in biological systems .
Similar Compounds:- Calcifediol monohydrate
- 3-epi-Calcifediol
Calcifediol-13C5 (monohydrate) stands out due to its labeled isotopes, which provide valuable insights into the metabolism and function of vitamin D.
Propiedades
Fórmula molecular |
C27H46O3 |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate |
InChI |
InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3+1,4+1,6+1,16+1,26+1; |
Clave InChI |
WRLFSJXJGJBFJQ-YQCSVTAZSA-N |
SMILES isomérico |
C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


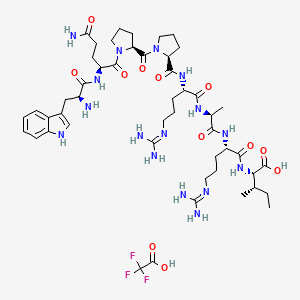

![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)

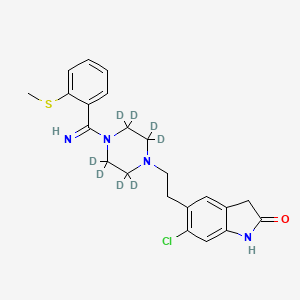
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)

![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
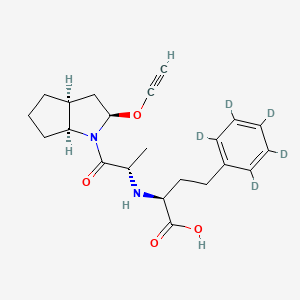


![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
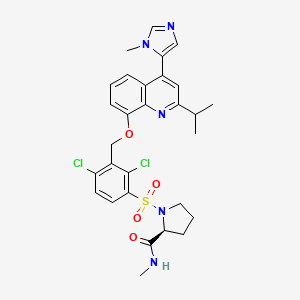
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)
